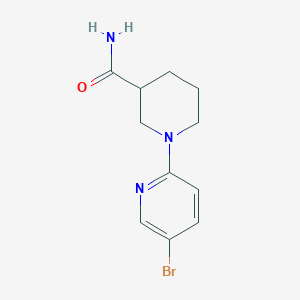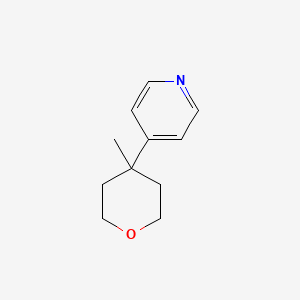![molecular formula C11H7FN2O B2864693 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile CAS No. 22087-28-1](/img/structure/B2864693.png)
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile” is a chemical compound with the molecular formula C11H7FN2O . It has a molecular weight of 202.19 . The compound is also known as 4-Oxazoleacetonitrile, 2-(4-fluorophenyl)- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Applications De Recherche Scientifique
Photoactivatable Fluorophores for Super-Resolution Imaging
Research by Deniz et al. (2012) explores the synthesis of fluorophore-photochrome dyads that show reversible switching between nonfluorescent and fluorescent isomers under optical control. These compounds incorporate an oxazine photochrome with various fluorophores, demonstrating potential applications in super-resolution imaging. The solvatochromic behavior of these compounds suggests their sensitivity to solvent polarity, highlighting their use in dynamic imaging techniques (Deniz et al., 2012).
Luminescent Lanthanide Ion Complexes
A study by de Bettencourt-Dias et al. (2007) presents the synthesis and characterization of luminescent complexes involving thiophene-derivatized pybox and lanthanide ions. These complexes exhibit significant luminescence in both solid state and solution, facilitated by their solubility in acetonitrile. The quantum yields reported for these complexes underscore their potential in creating highly luminescent materials for various applications (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Blue Emitting Fluorophores
Padalkar et al. (2015) developed novel fluorescent triazole derivatives with potential applications in organic light-emitting diodes (OLEDs) and fluorescence microscopy. The compounds exhibit absorption in the ultraviolet region and emission in the blue region, offering insights into the design of blue-emitting fluorophores for scientific and technological applications (Padalkar et al., 2015).
Fluorination Techniques in Organic Synthesis
Research by Stephens and Blake (2004) demonstrates the C-4 fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor®. This study not only provides a methodology for regioselective fluorination but also reveals the versatility of fluorination techniques in modifying the chemical properties of organic compounds, including those related to the compound (Stephens & Blake, 2004).
Synthesis of Aryl- and Alkylanilines
Fagnoni, Mella, and Albini (1999) explored the photoheterolysis of haloanilines in the presence of aromatics and alkenes, leading to the synthesis of aryl- and alkylanilines. This study exemplifies the application of photochemical reactions in organic synthesis, providing a smooth pathway for the synthesis of compounds with potential relevance in various scientific research fields (Fagnoni, Mella, & Albini, 1999).
Safety and Hazards
While specific safety data for “2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile” is not available, related compounds such as 4-Fluorophenylacetonitrile are known to be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUSXDAVLUXHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
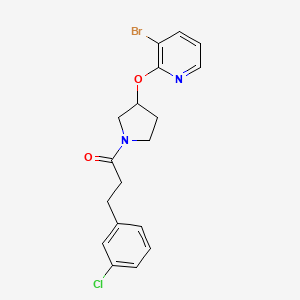

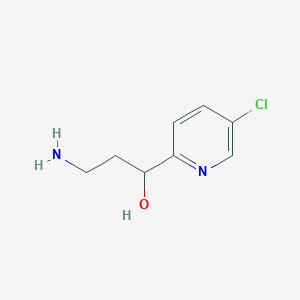
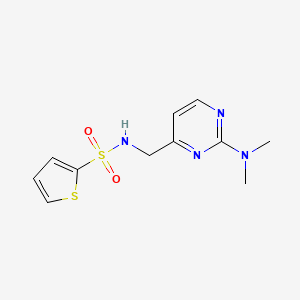
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864619.png)


![N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2864626.png)
![(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864627.png)
